
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate is an ester compound derived from the reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and palmitic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate typically involves the esterification reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the original alcohol and acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols and acids.
Substitution: Results in the formation of new esters or amides.
科学的研究の応用
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations and as an excipient in pharmaceuticals.
Industry: Utilized in the production of high-gloss coatings, lubricants, and plasticizers.
作用機序
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases, leading to the release of palmitic acid and 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, which can further participate in metabolic pathways.
類似化合物との比較
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A precursor to the ester, used in the synthesis of various chemical products.
Palmitic Acid: A fatty acid that reacts with 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol to form the ester.
Trimethylolpropane: A similar compound with three hydroxyl groups, used in the production of alkyd resins and coatings.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes and its role as a substrate for lipases make it particularly valuable in biological and medical research.
特性
CAS番号 |
68818-56-4 |
|---|---|
分子式 |
C38H74O5 |
分子量 |
611.0 g/mol |
IUPAC名 |
[2-(hexadecanoyloxymethyl)-2-(hydroxymethyl)butyl] hexadecanoate |
InChI |
InChI=1S/C38H74O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-36(40)42-34-38(6-3,33-39)35-43-37(41)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h39H,4-35H2,1-3H3 |
InChIキー |
AEFIQWRWYCOYPW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


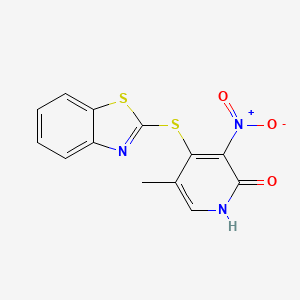

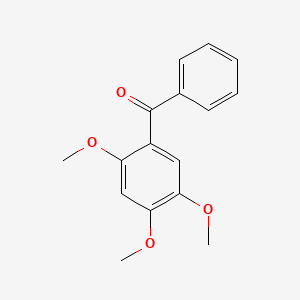
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
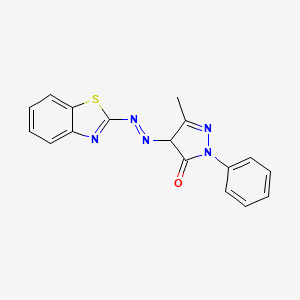


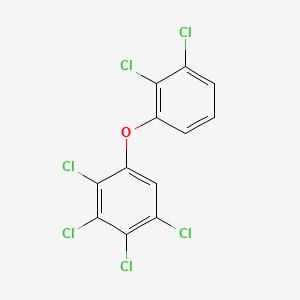


![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
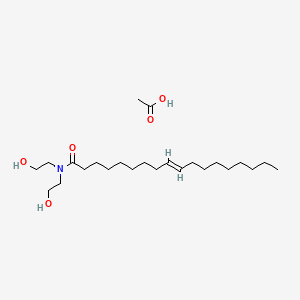
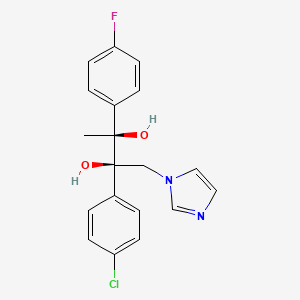
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)
